N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .
Types of Reactions:
Reduction: Reduction reactions can target the sulfonamide group, converting it into corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine and chlorinating agents like thionyl chloride are commonly employed.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Anastrozole: A triazole-based drug used in the treatment of breast cancer.
Difenoconazole: A triazole fungicide with a broad spectrum of activity.
Uniqueness: N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a sulfonamide group with a triazole ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-5-4-10-26(12-15)22-17-6-2-3-7-18(17)23(29)27(25-22)13-21(28)24-16-8-9-19-20(11-16)31-14-30-19/h2-3,6-9,11,15H,4-5,10,12-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMDITNIVHLCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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